molecular formula C9H8N2O3 B1483811 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2091607-14-4

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483811
CAS No.: 2091607-14-4
M. Wt: 192.17 g/mol
InChI Key: PTHUGLCJIVRHAD-UHFFFAOYSA-N
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Description

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid is a chemical compound that contains a furan ring. Furan is a five-membered aromatic heterocycle containing one oxygen atom . This compound is a derivative of furan, which is an important building block in organic chemistry . It’s also related to 2-(furan-3-yl)acetic acid, which has a molecular weight of 126.11 .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations . Furan synthesis reaction mechanisms have also been investigated and proposed .


Chemical Reactions Analysis

Furan compounds, including this compound, can undergo a variety of chemical reactions. For example, furan platform chemicals (FPCs) can be synthesized from biomass via both oxidative and reductive transformations .

Scientific Research Applications

Antibacterial and Antifungal Applications

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid and its derivatives have been explored for their potential antibacterial and antifungal properties. For instance, research has shown that compounds with similar structures have been screened for antibacterial, antifungal, and antitubercular activity, demonstrating their potential in combating various microbial infections (Bhoot, Khunt, & Parekh, 2011).

Antioxidant Properties

These compounds have also been evaluated for their antioxidant properties. A study involving the synthesis of related chalcone derivatives found potential antioxidative effects, which could be beneficial in reducing oxidative stress in biological systems (Prabakaran, Manivarman, & Bharanidharan, 2021).

Structural and Stereochemical Analysis

The structural and stereochemical characteristics of these compounds are also subjects of interest. X-ray structural analysis has been utilized to understand the molecular structure of similar compounds, which is crucial for their potential application in medicinal chemistry (Borisova et al., 2016).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using this compound derivatives is an area of active research. These studies focus on creating novel compounds that might have various applications in pharmaceutical and medicinal chemistry (El-Wahab et al., 2011).

Cyclization Reactions

Cyclization reactions involving these compounds are another key area of study. These reactions are essential for the creation of complex molecules with potential biological activities, and understanding these processes is vital for the development of new drugs (Akçamur et al., 1997).

Antimicrobial Activity of Chitosan Derivatives

The antimicrobial activity of chitosan derivatives synthesized using similar pyrazole compounds has been explored. These studies are significant for developing new materials with antimicrobial properties, potentially useful in various industries, including healthcare and food preservation (Hamed et al., 2020).

Properties

IUPAC Name

2-[4-(furan-3-yl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)5-11-4-8(3-10-11)7-1-2-14-6-7/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHUGLCJIVRHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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